MAO-B vs. MAO-A Isoform Selectivity Profile: 8-Amino Regioisomer Exhibits >5.9-Fold Preferential Inhibition
In recombinant human enzyme assays, 8-amino-3,4-dihydroquinolin-2(1H)-one demonstrates measurable but weak inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM (17 µM), while showing essentially no inhibition of MAO-A up to concentrations exceeding 100,000 nM [1]. The calculated selectivity ratio (MAO-A IC₅₀ / MAO-B IC₅₀) exceeds 5.9, indicating that the compound preferentially interacts with the MAO-B isoform at the upper concentration range tested. This contrasts sharply with optimized C6- and C7-substituted 3,4-dihydroquinolin-2(1H)-one derivatives reported in the literature, which achieve MAO-B IC₅₀ values in the low nanomolar range (e.g., 4–50 nM) and selectivity indices exceeding 1,000 .
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) and MAO-A/MAO-B selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 17,000 nM; MAO-A IC₅₀ > 100,000 nM |
| Comparator Or Baseline | Optimized C6/C7-substituted dihydroquinolinones (e.g., 6-substituted thiophene amidine derivatives): MAO-B IC₅₀ = 4–50 nM; MAO-A/MAO-B selectivity index > 1,000 |
| Quantified Difference | Target compound is 340–4,250-fold less potent on MAO-B than optimized comparators; serves as a weak inhibitor baseline |
| Conditions | Recombinant human MAO-A and MAO-B expressed in insect cell membranes; fluorometric assay measuring conversion of kynuramine to 4-hydroxyquinoline; 20 min incubation |
Why This Matters
The target compound's weak MAO-B activity and clear MAO-A inactivity establish it as a valuable negative control or selectivity baseline standard in MAO inhibitor screening cascades.
- [1] BindingDB. (2025). BDBM50450822 (CHEMBL4216610): 8-Amino-3,4-dihydroquinolin-2(1H)-one MAO-B Inhibition Data. Accession BDBM50450822. View Source
